molecular formula C19H17N5O4 B15000996 2-Amino-3,4,4-tricyano-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]cyclopent-1-ene-1-carboxamide

2-Amino-3,4,4-tricyano-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]cyclopent-1-ene-1-carboxamide

Cat. No.: B15000996
M. Wt: 379.4 g/mol
InChI Key: BARZGJICAFPODO-UHFFFAOYSA-N
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Description

2-Amino-3,4,4-tricyano-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]cyclopent-1-ene-1-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclopentene ring substituted with amino, cyano, and carboxamide groups, along with a dimethoxyphenyl group. Its intricate structure makes it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4,4-tricyano-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]cyclopent-1-ene-1-carboxamide typically involves the reaction of sym-tetracyanoethane with azomethines. This reaction yields 1,5-disubstituted 2-amino-3,4,4-tricyano-4,5-dihydropyrroles, which upon heating, split out hydrogen cyanide to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4,4-tricyano-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]cyclopent-1-ene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Amino-3,4,4-tricyano-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]cyclopent-1-ene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3,4,4-tricyano-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]cyclopent-1-ene-1-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the target. The compound’s effects are mediated through pathways involving enzyme modulation and protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,4,4-tricyano-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]cyclopent-1-ene-1-carboxamide is unique due to its specific substitution pattern and the presence of the dimethoxyphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H17N5O4

Molecular Weight

379.4 g/mol

IUPAC Name

2-amino-3,4,4-tricyano-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]cyclopentene-1-carboxamide

InChI

InChI=1S/C19H17N5O4/c1-27-14-4-3-11(5-15(14)28-2)13(25)7-19(10-22)16(23)12(17(24)26)6-18(19,8-20)9-21/h3-5H,6-7,23H2,1-2H3,(H2,24,26)

InChI Key

BARZGJICAFPODO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2(C(=C(CC2(C#N)C#N)C(=O)N)N)C#N)OC

Origin of Product

United States

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